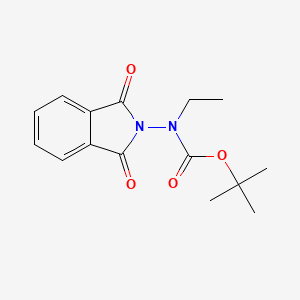

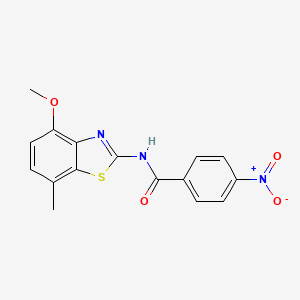

![molecular formula C16H15NO4S B2737560 5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid CAS No. 1259231-55-4](/img/structure/B2737560.png)

5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Stress Tolerance in Plants

Research demonstrates that benzoic acid derivatives, including molecules structurally related to 5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid, can play a significant role in inducing stress tolerance in plants. For example, studies have shown that benzoic acid is effective at lower concentrations than salicylic acid or its derivatives in inducing tolerance to heat, drought, and chilling stress in bean and tomato plants. This suggests that the structural portion common to benzoic acid molecules could be the basic functional structure imparting stress tolerance in plants (Senaratna et al., 2004).

EP1 Receptor Antagonist

Sulfonamide derivatives, closely related to 5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid, have been identified as selective antagonists for the EP1 receptor subtype. This discovery is significant for medical research, as EP1 receptor antagonists can potentially be used to treat various diseases. Structural optimization of these molecules has led to more hydrophilic heteroarylsulfonyl moieties exhibiting optimized antagonist activity, some showing in vivo antagonist activity, and providing insights into the structure-activity relationship (SAR) (Naganawa et al., 2006).

Anti-HIV Activity

The synthesis of new derivatives from α-amino acids, involving 5-benzylthio-1,3,4-oxadiazoles, demonstrates the potential of sulfonamide-related compounds in developing new antiviral agents. These compounds, including those structurally similar to 5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid, have shown some inhibitory activity against HIV-1 and HIV-2 replication, suggesting a pathway for the development of novel antiviral agents. This highlights the importance of structural modifications in enhancing the antiviral efficacy of such compounds (Syed et al., 2011).

Water Purification

A study focusing on the adsorption behavior of tri-functionalized imprinted resin shows high selectivity for 5-sulfosalicylic acid, indicating the potential of benzoic acid derivatives in water purification technologies. This research underscores the utility of functionalized benzoic acid compounds in addressing environmental challenges, particularly in removing harmful aromatic compounds with multiple functional groups from water bodies, thereby protecting aquatic organisms and human health (Sun et al., 2021).

Safety and Hazards

properties

IUPAC Name |

5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c1-12-7-8-15(14(11-12)16(18)19)17-22(20,21)10-9-13-5-3-2-4-6-13/h2-11,17H,1H3,(H,18,19)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAGWJTWVHBWAE-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(2-phenylethenesulfonamido)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

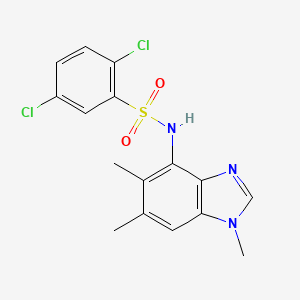

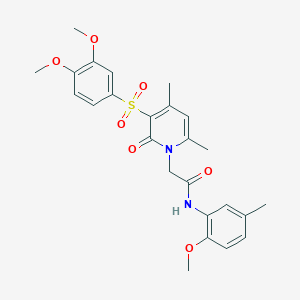

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2737478.png)

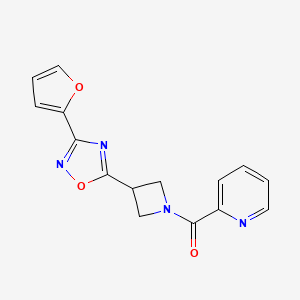

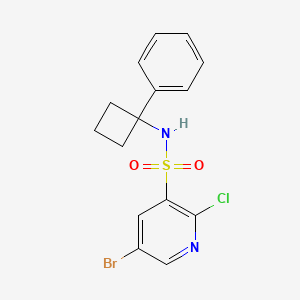

![2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2737483.png)

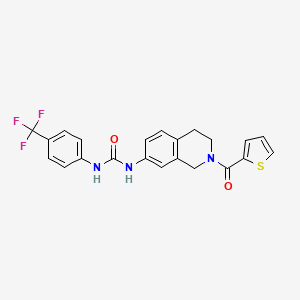

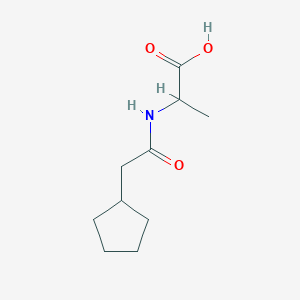

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2737490.png)

![(3R,4S)-8-Oxa-1-azaspiro[4.5]decane-3,4-diol;hydrochloride](/img/structure/B2737496.png)

![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide](/img/structure/B2737498.png)

![Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-yloxy)-2-sulfanylideneethylidene]amino]oxy-2-methylpropanoate](/img/structure/B2737500.png)